Androst-4-enedione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Androst-4-enedione can be synthesized through microbial biotransformation processes. For instance, the biotransformation of dehydroepiandrosterone (DHEA) by microbial species such as Aspergillus and Fusarium can yield androst-4-ene-3,17-dione . The reaction conditions typically involve the use of specific microbial cultures under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microbial dehydrogenation involving C-1,2 positions is a significant reaction in steroid biotransformation, catalyzed by enzymes like 3-oxosteroid 1-dehydrogenase . These processes are efficient and economically viable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Androst-4-enedione undergoes various chemical reactions, including:
Oxidation: Conversion to androstadienedione (ADD) through microbial dehydrogenation.
Reduction: Reduction at the 17-position to produce testosterone.
Hydroxylation: Hydroxylation at different positions, such as C-11α, C-15α, and C-15β.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures, oxygen, and specific enzymes like 3-oxosteroid 1-dehydrogenase . The conditions typically involve controlled temperature, pH, and aeration to optimize the biotransformation process.
Major Products
Major products formed from these reactions include testosterone, 11α-hydroxy-androst-4-ene-3,17-dione, and androstadienedione .
Scientific Research Applications
Androst-4-enedione has several scientific research applications:
Mechanism of Action
Androst-4-enedione exerts its effects by serving as a precursor to testosterone and estrogens like estrone . It is converted to testosterone through reduction at the 17-position and to estrogens through aromatization . The molecular targets include androgen and estrogen receptors, where it exhibits weak androgenic and estrogenic activity .
Comparison with Similar Compounds
Similar Compounds
Androstenediol (androst-5-ene-3β,17β-diol): Another intermediate in the biosynthesis of testosterone and estrogens.
Testosterone: A potent androgen hormone synthesized from androst-4-enedione.
Estrone: An estrogen synthesized from this compound through aromatization.
Uniqueness
This compound is unique due to its dual role as a precursor to both androgens and estrogens . Its weak androgenic and estrogenic activity distinguishes it from more potent hormones like testosterone and estradiol .
Properties
CAS No. |
26264-53-9 |
---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1 |
InChI Key |
WHLAPNCGIQVQHM-FLKCQLHMSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C |
Origin of Product |
United States |
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